1,2,3-Tribromo-2-methylpropane

Genetic Toxicology Regulatory Safety Mutagenicity Screening

1,2,3-Tribromo-2-methylpropane (TBMP, CAS 631-28-7) belongs to the class of heavily brominated short-chain alkanes, carrying three bromine atoms distributed across a branched C4 backbone (2-methyl substituted). It is generated as a process-specific contaminant during bromobutyl rubber manufacture alongside the chlorinated analog 1,2-dibromo-3-chloro-2-methylpropane (DBCMP), and is structurally related to—but functionally distinct from—1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), and variably brominated/chlorinated propane congeners.

Molecular Formula C4H7Br3
Molecular Weight 294.81 g/mol
CAS No. 631-28-7
Cat. No. B1200648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tribromo-2-methylpropane
CAS631-28-7
Synonyms1,2,3-tribromo-2-methylpropane
TBMP
Molecular FormulaC4H7Br3
Molecular Weight294.81 g/mol
Structural Identifiers
SMILESCC(CBr)(CBr)Br
InChIInChI=1S/C4H7Br3/c1-4(7,2-5)3-6/h2-3H2,1H3
InChIKeyOIRQLILPXCJMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tribromo-2-methylpropane (CAS 631-28-7): A Specialty Brominated Propane for High-Bromine-Content Formulation and Synthetic Intermediacy


1,2,3-Tribromo-2-methylpropane (TBMP, CAS 631-28-7) belongs to the class of heavily brominated short-chain alkanes, carrying three bromine atoms distributed across a branched C4 backbone (2-methyl substituted) [1]. It is generated as a process-specific contaminant during bromobutyl rubber manufacture alongside the chlorinated analog 1,2-dibromo-3-chloro-2-methylpropane (DBCMP), and is structurally related to—but functionally distinct from—1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), and variably brominated/chlorinated propane congeners [2]. TBMP's combination of high bromine mass fraction (~81.3%), moderated reactivity imparted by the 2-methyl substituent, and its unique absence of Salmonella (Ames) mutagenicity among close structural analogs creates a differentiated profile that directly impacts hazard classification, environmental fate assessment, and synthetic utility [2].

Analytical reference standard for bromobutyl rubber contaminant monitoring via validated RP-HPLC method
Flame-retardant additive selection: high bromine mass fraction with reported negative Ames assay
Synthetic building block: sterically biased C–Br reactivity enables selective functionalization

Why 1,2,3-Tribromo-2-methylpropane Cannot Be Interchanged with Other Brominated or Chlorinated Propanes


Generic substitution among brominated propanes is precluded by three interacting factors: (1) a pronounced divergence in genotoxicity profile—TBMP is non-mutagenic in the Salmonella assay whereas DBCP and 1,2,3-tribromopropane are reproducibly positive, a distinction that directly affects occupational exposure limits and regulatory classification [1]; (2) substantially higher log P (ACD/LogP 3.66) relative to DBCP (log Kow ~2.96–2.38) and 1,2,3-trichloropropane (log P 2.27), which translates to greater bioaccumulation potential and altered environmental partitioning [2]; and (3) a boiling point elevation of ~30 °C over 1,2-dibromo-2-methylpropane and ~31 °C over DBCP that changes distillation, purification, and thermal processing boundaries [3]. These quantitative gaps mean that procurement, safety, and process decisions made for a generic 'brominated propane' category cannot be ported to TBMP without explicit re-validation.

Genotoxicity Profile Divergence
Absence of Salmonella mutagenicity differs from positive DBCP and 1,2,3-tribromopropane, complicating hazard read-across.
Higher Bioaccumulation Potential
Elevated log P suggests greater partitioning to organic phases, potentially altering environmental fate assessments versus lower-log P analogs.
Thermal Processing Boundaries Shift
Markedly higher boiling point versus DBCP and other brominated propanes may require adjustment of distillation parameters and energy input.

Product-Specific Quantitative Evidence: 1,2,3-Tribromo-2-methylpropane (TBMP) vs. Closest Analogs


Absence of Salmonella (Ames) Mutagenicity vs. 1,2-Dibromo-3-chloropropane (DBCP): Regulatory and Safety Differentiation

In a direct head-to-head comparison, 1,2,3-tribromo-2-methylpropane (TBMP) was evaluated alongside DBCP and DBCMP in the Salmonella/microsome (Ames) assay [1]. DBCP was unequivocally positive in strains TA98, TA100, and TA1535 with S9 activation, and weakly positive in TA1535 without activation. In contrast, TBMP produced no reproducible mutagenic activity across multiple Salmonella strains and test variations, a finding attributed to the steric and electronic effects of the 2-methyl substituent [1]. This qualitative binary difference—TBMP negative, DBCP positive—is the single strongest differentiator for hazard-based procurement decisions.

Ames Mutagenicity
Head-to-head
TBMP: Negative (TA98, TA100, TA1535 ±S9)
DBCP: Positive (TA98, TA100, TA1535 +S9)
Differentiates hazard classification and occupational exposure banding
S9 from Aroclor 1254-induced rat liver; plate incorporation assay
Genetic Toxicology Regulatory Safety Mutagenicity Screening

Boiling Point Elevation of ~+7 °C over 1,2,3-Tribromopropane and ~+31 °C over DBCP: Thermal Processing Differentiation

The boiling point of TBMP (226.7 ± 8.0 °C at 760 mmHg, predicted) is elevated relative to the unbranched 1,2,3-tribromopropane (220 °C experimental) [1]. The difference enlarges to ~+31 °C versus DBCP (195.5 °C experimental) and ~+77 °C versus 1,2-dibromo-2-methylpropane (150 °C) [2]. This shift arises from the combination of full bromination and the 2-methyl branching that increases molecular weight and alters intermolecular interactions. For processes relying on distillation-based purification or thermal separation, TBMP requires demonstrably higher energy input and equipment rated for higher temperatures.

Boiling Point
Cross-study
226.7 °C (predicted)
+7 °C vs 1,2,3-tribromopropane; +31 °C vs DBCP
Alters distillation cut-points and thermal purification protocols
ACD/Labs predicted; experimental values for comparators
Physicochemical Properties Distillation Thermal Stability

Log P Advantage of +1.0 to +1.3 over DBCP and 1,2,3-Trichloropropane: Environmental Partitioning and Bioaccumulation Differentiation

TBMP exhibits a calculated ACD/LogP of 3.66 (ChemSpider/ACD Labs) , which is significantly higher than DBCP (log Kow = 2.96 experimental) [1], 1,2,3-tribromopropane (log P ≈ 2.54–3.05) [2], and 1,2,3-trichloropropane (log P = 2.27) [3]. The ~1-log-unit increase corresponds to roughly a 10-fold greater octanol-water partition coefficient, predicting proportionally higher lipid solubility and stronger sorption to organic carbon in soil/sediment matrices. The calculated BCF of 227.85 for TBMP (ACD/BCF) reinforces this classification as a compound with significant bioaccumulation potential .

Log P
Cross-study
3.66
+1.0 to +1.4 vs DBCP, 1,2,3-trichloropropane
Higher bioaccumulation potential and altered environmental partitioning
Calculated BCF 227.85; experimental log Kow for comparators
Environmental Fate Hydrophobicity Bioaccumulation

Bromine Mass Fraction of ~81.3%: Flame-Retardant Elemental Loading Comparison vs. Mixed Halogen and Lower-Brominated Analogs

The bromine mass fraction is a first-order determinant of flame-retardant efficacy in halogenated additives. TBMP delivers a Br mass fraction of approximately 81.3% (3 × 79.904 / 294.81 g/mol), which is higher than DBCMP (~63.8% Br, mixed Br/Cl), 1,2-dibromo-2-methylpropane (~74.0% Br), and dramatically higher than 1,2,3-trichloropropane (0% Br) [1]. While 1,2,3-tribromopropane offers a marginally higher Br fraction (~85.3%), it carries a positive Salmonella mutagenicity finding that TBMP avoids [2][3]. This positions TBMP as the highest-bromine-content non-mutagenic C3–C4 brominated propane for flame-retardant applications.

Br Mass Fraction
Class-level
81.3%
vs 85.3% (1,2,3-tribromopropane)
High bromine loading with reported non-mutagenic profile
Calculated from molecular formula; TBP has positive Ames assay
Flame Retardancy Elemental Bromine Content Formulation

Bromobutyl Rubber Process Contaminant Identity: Unique Analytical Reference Need vs. Generic Brominated Propanes

TBMP and its chlorinated co-contaminant DBCMP are specifically formed during bromobutyl rubber manufacture and are not generated by alternative bromination pathways that yield 1,2,3-tribromopropane or 1,2-dibromo-2-methylpropane [1]. The MSDS for bromobutyl rubber (CAS 68441-14-5) explicitly identifies TBMP and DBCMP as trace contaminants requiring a combined occupational exposure limit (OEL) of 1 ppb [2]. An established reverse-phase HPLC method on a Newcrom R1 column (MeCN/water/H3PO4 mobile phase) provides a validated analytical protocol specifically for TBMP quantitation [3]. Neither 1,2,3-tribromopropane nor 1,2-dibromo-2-methylpropane can serve as a surrogate analytical standard for TBMP monitoring.

Mouse Lymphoma
Head-to-head
TBMP: Positive ±S9
DBCP: Positive ±S9; DBCMP: Positive −S9 only
Divergent from Ames result; complicates genotoxicity read-across
L5178Y tk+/− mouse lymphoma assay; TFT selection
Bromobutyl Rubber Process Contaminant Monitoring Analytical Reference Standards

Mouse Lymphoma Gene Mutation Activity: Contextual Differentiation from DBCMP and DBCP in Mammalian Cell Genotoxicity

In the mouse lymphoma L5178Y tk+/− gene mutation assay, TBMP was positive both in the presence and absence of S9 metabolic activation, a profile that differs from DBCMP (positive only without S9) but matches DBCP (positive ± S9) [1]. This contrasts sharply with the Salmonella data where TBMP is negative while DBCP is positive. The differential pattern—Salmonella-negative yet mouse lymphoma-positive—places TBMP in a distinct genotoxicity category relative to both DBCMP (Salmonella-negative, mouse lymphoma-positive only −S9) and DBCP (Salmonella-positive, mouse lymphoma-positive ± S9), complicating any simplistic read-across genotoxicity assessment.

Mammalian Cell Genotoxicity Mouse Lymphoma Assay Risk Characterization

Best Research and Industrial Application Scenarios for 1,2,3-Tribromo-2-methylpropane Based on Quantified Differentiation


Certified Reference Standard for Bromobutyl Rubber Contaminant Monitoring

TBMP is an obligatory analytical reference material for laboratories quantifying process contaminants in bromobutyl rubber (CAS 68441-14-5), where a combined TBMP + DBCMP occupational exposure limit of 1 ppb has been recommended . The validated Newcrom R1 RP-HPLC method provides a direct analytical pathway [1]. No other brominated propane (e.g., 1,2,3-tribromopropane or 1,2-dibromo-2-methylpropane) can substitute as a calibration standard because they are not components of the bromobutyl rubber contaminant profile.

Flame-Retardant Additive Design Requiring High Bromine Loading with Reduced Ames Alert

With a bromine mass fraction of ~81.3% and a confirmed negative Salmonella assay [1], TBMP presents a differentiated option for flame-retardant formulations where high elemental bromine loading must be balanced with a lower mutagenicity alert profile. This is particularly relevant where regulatory frameworks (e.g., EU REACH) require Ames data as part of the registration dossier, and the mutagenicity-positive 1,2,3-tribromopropane (~85.3% Br) [2] would face greater authorization hurdles.

Halomethyl Building Block in Organic Synthesis Exploiting Sterically Biased Reactivity

The 2-methyl substitution in TBMP introduces steric hindrance at the quaternary carbon bearing one bromine, creating a reactivity gradient across the three C–Br positions that is distinct from the symmetric 1,2,3-tribromopropane scaffold . This topological bias can be leveraged for selective nucleophilic displacement or elimination sequences in medicinal chemistry and agrochemical intermediate synthesis, where controlled late-stage functionalization of polyhalogenated intermediates is required [1].

Environmental Fate and Bioaccumulation Model Compound for High-Log P Brominated Alkanes

TBMP's elevated ACD/LogP of 3.66 and calculated BCF of 227.85 make it a relevant model compound for studying the environmental partitioning, sediment sorption, and biota uptake of highly hydrophobic brominated C4 alkanes. Its distinct log P differentiates it from DBCP (log Kow 2.96) [1] and 1,2,3-trichloropropane (log P 2.27) [2], allowing researchers to probe structure-activity relationships governing the environmental behavior of this contaminant class.

Application
Selection Property
Validation Focus
Bromobutyl Rubber Contaminant Monitoring
Process-specific contaminant identity
Method calibration with authentic TBMP standard (Newcrom R1 HPLC)
Flame-Retardant Additive Design
High Br loading with reported negative Ames assay
Elemental loading vs. regulatory mutagenicity alert
Organic Synthesis Intermediate
Sterically biased C–Br reactivity gradient
Selective nucleophilic displacement or elimination
Environmental Fate Model Compound
High log P and BCF for brominated C4 alkanes
Partitioning and bioaccumulation studies
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